molecular formula C6H5ClN2O2 B051477 4-Chloro-3-nitroaniline CAS No. 635-22-3

4-Chloro-3-nitroaniline

Cat. No. B051477
CAS RN: 635-22-3
M. Wt: 172.57 g/mol
InChI Key: FOHHWGVAOVDVLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-3-nitroaniline, such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, involves multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation processes, achieving a total yield of 75% (Liu Deng-cai, 2008). This demonstrates the complex synthetic pathways required to introduce specific functional groups onto the aniline ring, which directly influence the compound's reactivity and physical properties.

Molecular Structure Analysis

Studies on 4-Chloro-3-nitroaniline reveal its isomorphous nature with 4-iodo-3-nitroaniline, undergoing continuous phase transitions at different temperatures. These phase transitions and the disorder of the nitro substituents at high temperatures highlight the dynamic structural behavior of 4-Chloro-3-nitroaniline under varying thermal conditions (J. Fábry et al., 2014).

Chemical Reactions and Properties

The compound's behavior under anaerobic conditions reveals its potential for environmental remediation. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 have shown the ability to degrade 2-chloro-4-nitroaniline, indicating the feasibility of bioremediation strategies for nitroaromatic pollutants (H. D. Duc, 2019).

Physical Properties Analysis

The investigation into the high- and low-temperature phases of 4-Chloro-3-nitroaniline provides insight into its physical properties, such as phase stability, disorder of nitro groups, and hydrogen bonding patterns, which are crucial for understanding its behavior in various applications and conditions (J. Fábry et al., 2014).

Chemical Properties Analysis

The crystal structures and theoretical analysis of derivatives like 2-chloro-4-nitroaniline salts reveal insights into the hydrogen bonding patterns, the role of the nitro group in weak interactions, and the vibrational properties associated with these groups. Such analyses are vital for understanding the chemical reactivity and interaction mechanisms of 4-Chloro-3-nitroaniline and its analogs (Volodymyr V. Medviediev, M. Daszkiewicz, 2021).

Scientific Research Applications

  • Anaerobic Degradation : 2-chloro-4-nitroaniline, a compound similar to 4-Chloro-3-nitroaniline, has been studied for its anaerobic degradation by microbial strains, revealing insights into the environmental impact and potential bioremediation strategies for nitroaromatic compounds (H. D. Duc, 2019).

  • Aerobic Degradation Pathway : Another study focused on the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp., providing a novel pathway for the biodegradation of this compound, which is crucial for environmental remediation (F. Khan, Deepika Pal, S. Vikram, S. Cameotra, 2013).

  • Toxicology : A study on the subchronic oral toxicology of 4-Chloro-3-nitroaniline in rats highlighted its toxic effects, including hemolytic anemia and testicular atrophy, contributing to the understanding of its potential health risks (J. O’Donoghue, 1986).

  • Material Science : The study of high- and low-temperature phases in isostructural 4-Chloro-3-nitroaniline and 4-iodo-3-nitroaniline provided insights into the physical and chemical properties of these compounds, which can be relevant for material science applications (J. Fábry, M. Dušek, P. Vanĕk, I. Rafalovskyi, J. Hlinka, J. Urban, 2014).

  • Nanosorbent Application : Research on the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the binding and removal of 4-nitroaniline and 2-amino-3-nitropyridine from water demonstrates the potential application of 4-Chloro-3-nitroaniline in developing efficient nanosorbents for water purification (M. Mahmoud, A. E. Abdou, A. K. Shehata, Heba M. A. Header, Ezzat A. Hamed, 2016).

  • Biodegradation in Wastewater : The biodegradation potential of pure and mixed bacterial cultures for the removal of 4-nitroaniline from textile dye wastewater is crucial for environmental safety and pollution control (A. Khalid, M. Arshad, D. Crowley, 2009).

Safety And Hazards

4-Chloro-3-nitroaniline is toxic by ingestion and inhalation . It is a skin and eye irritant . When heated to decomposition, it emits toxic fumes of NOx and Cl- .

Future Directions

4-Chloro-3-nitroaniline could be used as a starting material for 3-azido-4-chlorophenylisothiocyanate through a 5-step synthesis . This indicates potential future directions in the synthesis of new compounds.

properties

IUPAC Name

4-chloro-3-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
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InChI Key

FOHHWGVAOVDVLP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID7052319
Record name 4-Chloro-3-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

Yellow to tan solid; [Hawley] Yellow powder; [MSDSonline]
Record name 4-Chloro-3-nitroaniline
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Solubility

Soluble in ether, chloroform; very soluble in ethanol; slightly soluble in ligroin, Partially sol in hot water
Record name 4-CHLORO-3-NITROANILINE
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Vapor Pressure

0.000485 [mmHg]
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Product Name

4-Chloro-3-nitroaniline

Color/Form

Yellow to tan powder, Yellow needles or prisms from water; needles from petroleum ether

CAS RN

635-22-3
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Melting Point

103 °C
Record name 4-CHLORO-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
J Fábry, M Dušek, P Vaněk, I Rafalovskyi… - … Section C: Structural …, 2014 - scripts.iucr.org
The structures of 4-chloro-3-nitroaniline, C6H5ClN2O2, (I), and 4-iodo-3-nitroaniline, C6H5IN2O2, (II), are isomorphs and both undergo continuous (second order) phase transitions at …
Number of citations: 10 scripts.iucr.org
JL O'Donoghue - Fundamental and Applied Toxicology, 1986 - Elsevier
… Thus the toxicity of 4-chloro-3-nitroaniline is similar to that of other aromatic nitro and amino … 4-Chloro-3-nitroaniline (4C3N) has had limited use as an intermediate in the production of …
Number of citations: 10 www.sciencedirect.com
P Pandey, RN Rai - Journal of Molecular Structure, 2018 - Elsevier
… The phase diagram study of 4-chloro-3-nitroaniline (CNA)‒3-hydroxy benzaldehyde (HB) and urea (U)‒4-dimethylaminopyridine (DMAP) show the formation of novel organic inter-…
Number of citations: 4 www.sciencedirect.com
S Jafari, A Nezamzadeh-Ejhieh - Journal of colloid and interface science, 2017 - Elsevier
… 4-Methoxy aniline and 4-chloro-3-nitroaniline are usually used in many industrial areas such as: textile, biological stain, polymers, petroleum refinery plants, rubbers, and …
Number of citations: 87 www.sciencedirect.com
MAVR da Silva, LMSS Lima, ARG Moreno… - The Journal of Chemical …, 2008 - Elsevier
… In this paper we report the experimental thermochemical study of 4-chloro-3-nitroaniline … of formation, in the gaseous state, of 4-chloro-3-nitroaniline and of 5-chloro-2-nitroaniline were …
Number of citations: 19 www.sciencedirect.com
AA Konarev, VT Novikov - Russian Journal of Electrochemistry, 2013 - Springer
… Aromatic aminonitro compounds with meta posi tions of amino and nitro groups, in particular, m nitroaniline, 2 amino 4 nitrophenol, 2 amino 4 nitroanisole, 4 chloro 3 nitroaniline, and 2 …
Number of citations: 8 link.springer.com
VD Ragole, SV Gayakwad, DS Wankhede - Journal of the Iranian …, 2022 - Springer
… Schiff Base (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol (S 1 ) synthesized by condensing 2-hydroxy-4-methoxy benzophenone and 4-chloro-3-nitroaniline in …
Number of citations: 7 link.springer.com
S Ghosh, CM Reddy - CrystEngComm, 2012 - pubs.rsc.org
… Caffeine/4-chloro-3-nitroaniline. (a) 2D sheet formed by two component assembly. (b) Representation of perpendicular ABAB type tapes formed by CAF (A) and 4Cl3NA (B) molecules, …
Number of citations: 40 pubs.rsc.org
HH Hodgson, J Nixon - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
UNLIKE its analogue 4-chloro-3-nitroaniline, which when diazotiscd in liydrochloric or sulphuric acid solution gives either the corresponding 4-chloro-3-n itrobenzcnediazonium salt or 2-…
Number of citations: 4 pubs.rsc.org
A Bielenica, K Stępień, A Napiórkowska… - Chemical Biology & …, 2016 - Wiley Online Library
… On the other hand, the starting 4-chloro-3-nitroaniline exerted no relevant activity against both types of staphylococcal strains, being moderately active only against B. cereus, M. luteus, …
Number of citations: 22 onlinelibrary.wiley.com

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